molecular formula C17H23N4O16P3 B219615 [[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 114119-93-6

[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B219615
CAS No.: 114119-93-6
M. Wt: 632.3 g/mol
InChI Key: SYPHVFZJXBVJJN-LIAIKUQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C17H23N4O16P3 and its molecular weight is 632.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114119-93-6

Molecular Formula

C17H23N4O16P3

Molecular Weight

632.3 g/mol

IUPAC Name

[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H23N4O16P3/c1-8(9-4-2-3-5-10(9)21(25)26)14(35-39(30,31)37-40(32,33)36-38(27,28)29)15-12(22)13(23)16(34-15)20-7-6-11(18)19-17(20)24/h2-8,12-16,22-23H,1H3,(H,30,31)(H,32,33)(H2,18,19,24)(H2,27,28,29)/t8?,12-,13+,14?,15-,16+/m0/s1

InChI Key

SYPHVFZJXBVJJN-LIAIKUQASA-N

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C(C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C(C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

caged CTP
P(3)-1-(2-nitrophenyl)ethylcytidine-5'-triphosphate

Origin of Product

United States

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